D-Panose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

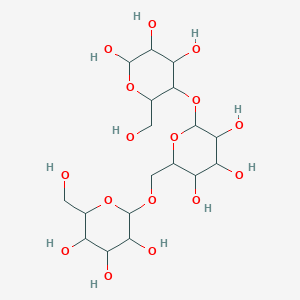

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-8(22)10(24)14(28)18(33-6)34-15-5(2-20)31-16(29)12(26)11(15)25/h4-29H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGMIWEEQEYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Panose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33401-87-5 |

Source

|

| Record name | Panose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223 °C |

Source

|

| Record name | Panose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Guide: Structural and Functional Differentiation of D-Panose vs. Isopanose

The following technical guide details the structural, analytical, and functional distinctions between D-Panose and Isopanose.

Executive Summary

In carbohydrate chemistry and drug development, distinguishing between trisaccharide linkage isomers is critical for defining the mechanism of action of amylolytic enzymes, designing prebiotic formulations, and characterizing glycogen storage disease biomarkers.

This compound and Isopanose are glucose trisaccharides that share the same molecular formula (

-

This compound:

-D-Glucopyranosyl-(1 -

Isopanose:

-D-Glucopyranosyl-(1

This guide provides a rigorous framework for their identification, synthesis, and biological application.

Structural Chemistry & Nomenclature

The core difference lies in the sequence of the

Structural Logic

-

This compound (6-O-

-glucosyl-maltose): -

Isopanose (6-O-

-maltosyl-glucose):

Visualization of Linkage Topology

Figure 1: Comparative topology of Panose and Isopanose. Red arrows indicate α(1→6) linkages; Blue arrows indicate α(1→4) linkages.[1] Note the reversal of linkage position relative to the reducing end.

Analytical Differentiation

Accurate identification requires techniques capable of resolving linkage positions. Standard mass spectrometry (MS) alone is often insufficient due to identical mass fragments; chromatography and NMR are required.[1]

High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

HPAEC-PAD is the gold standard for separating these isomers.[1] The separation mechanism relies on the pKa of the hydroxyl groups, which is influenced by the linkage position.

-

Elution Logic:

(1$\rightarrow$6) linkages at the reducing end (Isopanose) typically increase retention time compared to

Table 1: HPAEC-PAD Retention Profile (Dionex CarboPac PA1)

| Isomer | Linkage Sequence (Non-reducing | Relative Elution Order | Rationale |

| Maltotriose | 1 (Earliest) | Linear 1,4 chains elute first.[1] | |

| This compound | 2 (Intermediate) | 1,6 link is internal; reducing end is 1,4-like.[1] | |

| Isopanose | 3 (Late) | 1,6 link is at the reducing end, interacting strongly with resin.[1] | |

| Isomaltotriose | 4 (Latest) | All 1,6 linkages maximize retention.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural proof.[1] The key diagnostic signals are the anomeric protons (H-1) and the substituted carbon atoms .

-

This compound:

-

Isopanose:

Biosynthesis & Enzymology

Understanding the enzymatic origin is crucial for selecting the correct standard for metabolic studies.

Enzymatic Pathways

Pathway A: this compound Formation (Transglucosylation) [1]

-

Enzyme: Fungal

-glucosidase or Glucoamylase (at high substrate concentrations).[1] -

Mechanism: The enzyme hydrolyzes maltose but transfers the glucosyl unit to the O-6 position of an acceptor maltose molecule (instead of water).

-

Reaction: 2 Maltose

Panose + Glucose.

Pathway B: Isopanose Formation (Hydrolysis) [1]

-

Enzyme: Isopullulanase (EC 3.2.1.57).[1]

-

Substrate: Pullulan (Polymer of maltotriose units linked

-1,6).[1] -

Mechanism: Cleaves the

-1,4 linkage of pullulan to release isopanose units. -

Reaction: Pullulan

n Isopanose.

Biological Relevance in Drug Development

-

Cariogenicity: Panose is considered less cariogenic than sucrose but can still be fermented by oral streptococci.[1]

-

Prebiotic Potential: Both isomers are resistant to rapid digestion by pancreatic amylase, classifying them as Isomalto-oligosaccharides (IMOs) .[1] They reach the colon to stimulate Bifidobacteria.

-

Enzyme Inhibition: Isopanose is a specific competitive inhibitor/substrate for Sucrase-Isomaltase (SI) complexes in the gut.[1] It is used to assay the "isomaltase" activity of the SI complex.

Experimental Protocols

Protocol 1: HPAEC-PAD Separation Workflow

Objective: Quantify Panose and Isopanose in a mixed carbohydrate sample.

Reagents:

-

Eluent A: 150 mM NaOH (Carbonate-free).[1]

-

Eluent B: 150 mM NaOH + 500 mM Sodium Acetate.[1]

-

Column: Dionex CarboPac PA1 (4 x 250 mm) with Guard Column.

Methodology:

-

Equilibration: Run 100% Eluent A for 10 minutes at 1.0 mL/min.

-

Injection: Inject 10-25 µL of sample (filtered 0.22 µm).

-

Gradient Profile:

-

0-5 min: Isocratic 100% A (Separates neutral monosaccharides).

-

5-20 min: Linear gradient 0% to 40% B (Separates linkage isomers).

-

20-25 min: Ramp to 100% B (Column wash).

-

25-35 min: Return to 100% A (Re-equilibration).[1]

-

-

Detection: Pulsed Amperometric Detection (PAD) using standard "Carbohydrate" waveform (Gold electrode).[1]

Validation Criteria:

Protocol 2: Enzymatic Confirmation Assay

Objective: Confirm identity using specific hydrolases.

-

Aliquot Preparation: Prepare two 100 µL aliquots of the unknown trisaccharide (1 mg/mL).

-

Treatment A (Glucoamylase): Add 5 U of Aspergillus niger glucoamylase.[1] Incubate at pH 4.5, 60°C for 2 hours.

-

Result: Both Panose and Isopanose are hydrolyzed to Glucose (Total hydrolysis).[1]

-

-

Treatment B (Isopullulanase - Optional/Specific):

-

Note: Isopullulanase specifically produces isopanose from pullulan, but hydrolysis of isopanose requires specific fungal

-glucosidases.[1] -

Alternative Diagnostic: Use Mammalian Sucrase-Isomaltase .[1]

-

Panose is hydrolyzed at the non-reducing end (slowly) by the isomaltase subunit.

-

Isopanose is hydrolyzed at the non-reducing end (rapidly) by the maltase subunit (releasing glucose + isomaltose).

-

References

-

Robyt, J. F. (2009).[1] Enzymes and their Action on Starch. In: Starch: Chemistry and Technology.[5][6][7][8] Academic Press.[1] Link

-

Megazyme. (2024).[1][9] Isopanose and Panose Standards: Product Data Sheets. Megazyme Ltd.[1] Link

-

Ammeraal, N. P., et al. (1991).[1] High-performance anion-exchange chromatography with pulsed amperometric detection of linear and branched glucose oligosaccharides. Carbohydrate Research, 215(1), 179-192.[1] Link

-

Sakano, Y., et al. (1978).[1] Purification and properties of isopullulanase from Aspergillus niger. Agricultural and Biological Chemistry, 42(9), 1681-1687.[1] Link[1]

-

Pan, S. C., et al. (1951).[1] Transglucosidation by Aspergillus niger; the formation of the trisaccharide panose. Journal of the American Chemical Society, 73(6), 2547-2550. Link[1]

Sources

- 1. Isopanose | C18H32O16 | CID 5461034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 潘糖 - α-D-Glc-(1→6)-α-D-Glc-(1→4)-D-Glc, O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose [sigmaaldrich.com]

- 3. Leucocyte alpha-1,4- and alpha-1,6-glucosidase activities towards oligosaccharides in late onset glycogenosis type II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]

D-Panose CAS number 33401-87-5 chemical data

Structural Characterization, Enzymatic Synthesis, and Analytical Profiling

Part 1: Executive Summary & Chemical Identity

D-Panose (CAS 33401-87-5) is a functional trisaccharide distinct from its isomer maltotriose due to the presence of a mixed glycosidic linkage profile. While maltotriose consists exclusively of

This structural nuance confers unique physicochemical stability and biological selectivity. Unlike standard malto-oligosaccharides, Panose is resistant to rapid hydrolysis by salivary and pancreatic

Table 1: Physicochemical Profile[2]

| Property | Data Specification |

| Chemical Name | This compound |

| CAS Number | 33401-87-5 |

| Synonyms | 4- |

| Molecular Formula | C |

| Molecular Weight | 504.44 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (~125 mg/mL); sparingly soluble in ethanol |

| Melting Point | ~223°C (decomposition) |

| pKa | 12.39 |

| Reducing Character | Reducing Sugar (Free anomeric carbon at C1 of the reducing-end glucose) |

| SMILES | OC[C@H]1OO[C@@H]3CO)[C@@H]2O)[C@@H]1O |

Part 2: Structural Integrity & Enzymatic Biosynthesis

The synthesis of Panose is not merely a degradation process but a targeted enzymatic cleavage. Understanding the specific pathway is crucial for maximizing yield and purity during production.

The Enzymatic Specificity (Neopullulanase vs. Pullulanase)

In industrial biotechnology, Panose is primarily produced via the hydrolysis of Pullulan , a polysaccharide polymer of maltotriose units linked by

-

Pullulanase (EC 3.2.1.41): Cleaves the

-(1$\to$6) linkages, yielding Maltotriose . -

Neopullulanase (EC 3.2.1.135): Cleaves the specific

-(1$\to$4) bond adjacent to the

This mechanism is visualized below to aid in experimental design for enzyme screening.

Figure 1: Divergent enzymatic hydrolysis pathways of Pullulan. Neopullulanase activity is required for Panose production.[3][4]

Part 3: Experimental Protocols

As a self-validating system, these protocols rely on internal standards and specific column chemistries to prevent the co-elution of isomers (e.g., Isomaltotriose).

Protocol A: Enzymatic Production of Panose from Pullulan

Objective: High-yield generation of Panose for analytical standards or prebiotic assays.

-

Substrate Preparation: Dissolve Pullulan (molecular weight ~100-200 kDa) in 50 mM Sodium Acetate buffer (pH 5.5) to a final concentration of 2% (w/v).

-

Enzyme Addition: Add Neopullulanase (source: Bacillus stearothermophilus or recombinant equivalent) at a dosage of 5 Units per gram of substrate.

-

Note: One unit is defined as the amount of enzyme releasing 1 µmol of reducing sugar per minute.

-

-

Incubation: Incubate at 50°C for 24 hours under gentle agitation (150 rpm).

-

Control: Run a parallel blank without enzyme to monitor spontaneous hydrolysis (negligible).

-

-

Termination: Stop the reaction by boiling at 100°C for 10 minutes to denature the enzyme.

-

Clarification: Centrifuge at 10,000

g for 15 minutes to remove denatured protein. -

Purification (Optional): For high purity (>95%), apply the supernatant to a charcoal-Celite column. Elute monosaccharides with water and Panose with a 10-15% ethanol gradient.

Protocol B: Analytical Quantification via HPAEC-PAD

Objective: Precise quantification of Panose in complex mixtures, separating it from glucose, maltose, and isomaltose. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is superior to HPLC-RI for this application due to the lack of chromophores in Panose and the need for high isomeric resolution.

-

System: Dionex ICS-5000+ or equivalent.

-

Column: CarboPac PA200 (3

250 mm) with matching guard column. -

Mobile Phase:

-

Eluent A: 100 mM NaOH (Isocratic background).

-

Eluent B: 1 M Sodium Acetate in 100 mM NaOH.

-

-

Gradient Profile:

-

0–10 min: 0-50 mM Sodium Acetate (Linear gradient).

-

10–25 min: 50-200 mM Sodium Acetate (Resolution of trisaccharides).

-

-

Flow Rate: 0.5 mL/min.

-

Detection: Pulsed Amperometry (Gold electrode), Standard Carbohydrate Quad Waveform.[5]

-

Validation: Panose typically elutes after maltose and before isomaltotriose. Construct a calibration curve using this compound standard (Sigma-Aldrich/Megazyme) from 5 to 100 ppm (

).

Part 4: Applications in Drug Development & Nutrition

1. Prebiotic Indexing

Panose resists digestion in the upper GI tract. In fermentation studies using human fecal inoculum, Panose demonstrates a high Prebiotic Index (PI) , selectively stimulating Bifidobacterium spp. while suppressing Clostridium populations.

-

Application: Formulation of synbiotic drugs for IBD (Inflammatory Bowel Disease) management.

2. Diagnostic Substrate

Because Panose contains both

-

Mechanism:[6][7] An enzyme that hydrolyzes Panose to Glucose + Maltose possesses

-(1$\to$6) glucosidase activity. An enzyme yielding Isomaltose + Glucose possesses

Part 5: References

-

PubChem. (2025). Panose (Compound) - CID 94448.[9] National Library of Medicine. [Link]

-

Megazyme. (2023).[10] Panose Oligosaccharide Standards & Methodologies. [Link]

Sources

- 1. CAS 33401-87-5: Panose | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. usbio.net [usbio.net]

- 4. Panose Oligosaccharide | Megazyme [megazyme.com]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. jchr.org [jchr.org]

- 7. [Prebiotic properties and application of galactooligosaccharides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Panose | C18H32O16 | CID 94448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fda.gov.tw [fda.gov.tw]

An In-Depth Technical Guide to the Glycosidic Linkage Analysis of D-Panose Trisaccharide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of D-Panose and Its Linkages

This compound is a trisaccharide composed of three glucose units. Specifically, it is O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose.[1][2][3][4] The precise arrangement of its glycosidic bonds—an α(1→6) and an α(1→4) linkage—is critical to its three-dimensional structure and, consequently, its biological function and interaction with enzymes and receptors.[5] Accurate glycosidic linkage analysis is therefore not merely a characterization step but a fundamental prerequisite for understanding its role in biological systems and for its application in drug development and other biotechnological fields. This guide will delve into the core techniques employed for this purpose, emphasizing the chemical principles that ensure analytical rigor and data reliability.

Core Methodologies for Glycosidic Linkage Determination

The structural analysis of complex carbohydrates like this compound necessitates a multi-faceted approach, often combining chemical derivatization with advanced analytical techniques. The primary methods for determining glycosidic linkages are methylation analysis coupled with gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[6][7]

Methylation analysis is a robust and widely used chemical method for identifying the linkage positions of monosaccharides within an oligosaccharide.[6] The process involves three key stages: permethylation, hydrolysis, and analysis of the resulting partially methylated alditol acetates (PMAAs).[8]

The Causality Behind Experimental Choices in Methylation Analysis:

The foundational principle of this technique is to protect the free hydroxyl groups with a stable methyl ether linkage. This allows for the subsequent hydrolysis of the glycosidic bonds, exposing hydroxyl groups only at the positions that were previously involved in linkages.

Experimental Protocol: Methylation Analysis of this compound Trisaccharide

A. Permethylation:

-

Sample Preparation: Dissolve approximately 50 µg of this compound in dimethyl sulfoxide (DMSO).[9] The choice of DMSO is critical as it is an excellent solvent for carbohydrates and is compatible with the strong base used in the next step.

-

Alkoxide Formation: Add a strong base, such as powdered sodium hydroxide or sodium hydride, to the solution. This deprotonates the hydroxyl groups, converting them into more reactive alkoxides.

-

Methylation: Introduce methyl iodide (CH₃I) to the reaction mixture. The methyl groups will react with the alkoxides via an Sₙ2 reaction, forming stable methyl ethers. The reaction is typically allowed to proceed for several hours at room temperature to ensure complete methylation of all free hydroxyl groups.[9]

B. Hydrolysis:

-

Acid Hydrolysis: The permethylated this compound is then subjected to acid hydrolysis, typically using trifluoroacetic acid (TFA).[10][11] This step cleaves the glycosidic linkages, releasing the individual monosaccharide units. The positions that were originally involved in the glycosidic bonds will now be free hydroxyl groups.

C. Reduction and Acetylation:

-

Reduction: The hydrolyzed, partially methylated monosaccharides are then reduced with a reducing agent like sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄).[8] This converts the aldehyde or ketone group at the anomeric carbon into a primary alcohol, preventing the formation of multiple anomeric peaks in the subsequent GC analysis.

-

Acetylation: The final derivatization step involves acetylation of the newly formed free hydroxyl groups using acetic anhydride. This converts the partially methylated alditols into their corresponding partially methylated alditol acetates (PMAAs), which are volatile and suitable for GC-MS analysis.[8]

D. GC-MS Analysis:

-

Separation and Identification: The PMAAs are separated based on their retention times using gas chromatography and identified by their characteristic mass spectra upon electron ionization mass spectrometry (EI-MS).[8] The fragmentation patterns of the PMAAs provide definitive information about the positions of the methyl and acetyl groups, thereby revealing the original linkage positions of the monosaccharides in the this compound trisaccharide.[12]

Data Presentation: Expected PMAAs from this compound

| Monosaccharide Residue | Linkage | Expected PMAA |

| Terminal Glucose | Non-reducing end | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol |

| Internal Glucose | α(1→6) linked | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol |

| Reducing Glucose | α(1→4) linked | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol |

Logical Workflow for Methylation Analysis

Caption: Workflow of methylation analysis for this compound.

Modern mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), offer a powerful and sensitive approach for oligosaccharide analysis.[11][13] Tandem mass spectrometry (MS/MS) is especially valuable for sequencing oligosaccharides by inducing fragmentation of the glycosidic bonds.[14]

Expertise in Interpreting Fragmentation Patterns:

The fragmentation of oligosaccharides in the mass spectrometer primarily occurs at the glycosidic bonds, leading to the formation of B, C, Y, and Z ions.[14] The mass differences between these fragment ions correspond to the masses of the individual monosaccharide residues, allowing for the determination of the sequence. Cross-ring fragmentation (A and X ions) can also occur and may provide information about the linkage positions.[14]

Experimental Protocol: LC-MS/MS Analysis of this compound

-

Sample Preparation and Derivatization: While native this compound can be analyzed, derivatization, such as permethylation or labeling with a chromophore like 1-phenyl-3-methyl-5-pyrazolone (PMP), can enhance ionization efficiency and chromatographic separation.[10][11]

-

Liquid Chromatography Separation: The derivatized or native this compound is separated from other components using ultra-high-performance liquid chromatography (UHPLC), often with a reversed-phase C18 column.[11]

-

Mass Spectrometry Analysis: The eluting sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).[15]

-

Tandem MS (MS/MS): The parent ion corresponding to the this compound trisaccharide is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[16] The resulting fragmentation spectrum is then analyzed to deduce the sequence and linkage information.

Logical Relationship in MS/MS Fragmentation

Caption: Logical flow of tandem mass spectrometry for this compound.

NMR spectroscopy is arguably the most powerful non-destructive technique for the complete structural elucidation of oligosaccharides, providing detailed information about anomeric configuration (α or β), linkage positions, and even conformational features.[7][17][18]

Trustworthiness Through Multi-dimensional NMR:

One-dimensional (1D) ¹H NMR provides a preliminary assessment, but the complexity of carbohydrate spectra often necessitates two-dimensional (2D) experiments for unambiguous assignments.[18]

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide residue.

-

TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide residue.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the atoms involved in the glycosidic linkage.[19]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can help determine both the sequence and the conformation around the glycosidic bond.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve a sufficient amount of this compound (typically 1-5 mg) in a deuterated solvent, such as D₂O.

-

Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Spectral Analysis:

-

Identify the anomeric proton and carbon signals, which are typically found in distinct regions of the spectrum.[18]

-

Use COSY and TOCSY to assign the proton resonances for each glucose residue.

-

Use HSQC to assign the corresponding carbon resonances.

-

Crucially, use HMBC to identify the long-range correlations across the glycosidic bonds. For the α(1→6) linkage, a correlation between the anomeric proton of one residue and C6 of the adjacent residue will be observed. For the α(1→4) linkage, a correlation between the anomeric proton of one residue and C4 of the next will be seen.[19]

-

NOESY can be used to confirm these assignments and provide conformational insights.

-

Data Presentation: Key NMR Correlations for this compound Linkages

| Linkage | Key HMBC Correlation | Key NOESY Correlation |

| α(1→6) | H1' to C6 | H1' to H6a/H6b |

| α(1→4) | H1'' to C4' | H1'' to H4' |

| (H1' and C6 refer to the atoms of the two residues involved in the α(1→6) linkage; H1'' and C4' refer to the atoms of the residues in the α(1→4) linkage) |

Conclusion

The glycosidic linkage analysis of this compound trisaccharide is a multifaceted process that requires the synergistic application of chemical and spectroscopic techniques. Methylation analysis provides robust and definitive information on linkage positions. Mass spectrometry offers a rapid and sensitive method for sequencing. NMR spectroscopy stands as the ultimate tool for complete and unambiguous structural elucidation in solution. By understanding the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this compound and other complex carbohydrates, paving the way for further advancements in glycobiology and drug development.

References

-

Title: Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial. Source: Request PDF. URL: [Link]

-

Title: An LC-MS/MS Approach for Determining Glycosidic Linkages. Source: PMC - NIH. URL: [Link]

-

Title: Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis. Source: NCBI. URL: [Link]

-

Title: Structure of some known natural trisaccharides. Source: ResearchGate. URL: [Link]

-

Title: Development of an Extensive Linkage Library for Characterization of Carbohydrates. Source: ACS Publications. URL: [Link]

-

Title: Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Source: ACS Publications. URL: [Link]

-

Title: Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds. Source: PubMed. URL: [Link]

-

Title: Structural elucidation of polysaccharides and investigations of enzymatic syntesis of oligosaccharides using NMR spectroscopy. Source: DTU Research Database. URL: [Link]

-

Title: Primary Structure of Glycans by NMR Spectroscopy. Source: ACS Publications. URL: [Link]

-

Title: Advancing Solutions to the Carbohydrate Sequencing Challenge. Source: PMC - NIH. URL: [Link]

-

Title: MA'AT analysis of the O-glycosidic linkages of oligosaccharides using nonconventional NMR J-couplings. Source: NIH. URL: [Link]

-

Title: Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Source: ACS Publications. URL: [Link]

-

Title: Methylation Analysis as a Tool for Structural Analysis of Wood Polysaccharides. Source: Aaltodoc. URL: [Link]

-

Title: NMR Chemical Shift Predictions and Structural Elucidation of Oligo- and Polysaccharides by the Computer Program CASPER. Source: Royal Society of Chemistry. URL: [Link]

-

Title: Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates. Source: YouTube. URL: [Link]

Sources

- 1. 潘糖 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 33401-87-5: Panose | CymitQuimica [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. This compound - α-D-Glc-(1→6)-α-D-Glc-(1→4)-D-Glc, O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-D-glucose [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 10. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 12. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 14. Advancing Solutions to the Carbohydrate Sequencing Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. MA’AT analysis of the O-glycosidic linkages of oligosaccharides using nonconventional NMR J-couplings: MA’AT and MD models of phi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Precision Quantitation of D-Panose: A Dual-Approach HPLC Protocol

Abstract & Analyte Profile

D-Panose (

This guide provides two distinct quantification strategies:

-

Method A (QC-Standard): A robust, isocratic HILIC-RI method for routine quality control in high-concentration samples.[1]

-

Method B (R&D-Advanced): A high-sensitivity gradient HILIC-CAD method for trace analysis and complex matrix profiling.[1]

The Analytical Challenge

-

Detection: Panose lacks a chromophore, rendering standard UV detection (254 nm) useless.[1] Low-UV (190-210 nm) is non-specific and noisy.[1]

-

Separation: Panose is a reducing sugar. In solution, it mutarotates between

and -

Stationary Phase: Traditional silica-based Amino (

) columns suffer from Schiff base formation with reducing sugars, leading to rapid column degradation.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Method Selection Strategy

The following decision tree guides the selection of the appropriate protocol based on sample complexity and sensitivity requirements.

Figure 1: Decision matrix for selecting the optimal this compound quantification workflow.

Method A: Robust QC Protocol (HILIC-RI)

Best for: Routine Quality Control, Raw Material Testing, Food Syrups.[1] Basis: Modified from FDA Taiwan and AOAC methodologies for isomaltooligosaccharides.

Rationale

Refractive Index (RI) detection is universal but requires isocratic elution.[1] We utilize an Amide-functionalized column rather than a standard Amino column. Amide phases are chemically stable and do not react with the aldehyde group of reducing sugars (Panose), ensuring long column life.

Chromatographic Conditions[2][3][4][5][6][7]

| Parameter | Specification |

| Column | Waters XBridge BEH Amide (or TSKgel Amide-80) Dimensions: 4.6 x 150 mm, 2.5 µm or 3.5 µm |

| Mobile Phase | Acetonitrile : Water (70 : 30 v/v) with 0.1% Triethylamine (TEA) |

| Flow Rate | 1.0 mL/min (Adjust based on backpressure) |

| Temperature | 35°C - 40°C (Critical for anomer collapse) |

| Detector | Refractive Index (RI), Optical Unit Temp: 35°C |

| Injection Vol. | 10 - 20 µL |

| Run Time | ~20 minutes |

Preparation Protocols

Mobile Phase Preparation:

-

Mix 700 mL HPLC-grade Acetonitrile with 300 mL ultrapure water.[1]

-

Add 1.0 mL Triethylamine (TEA). Note: TEA acts as a modifier to prevent tailing and accelerate mutarotation, sharpening the peak.

-

Filter through 0.22 µm nylon filter and degas. RI detectors are extremely sensitive to dissolved gas.

Standard Preparation:

-

Stock: Dissolve 50 mg this compound standard in 10 mL of 50:50 ACN:Water (5 mg/mL).

-

Working Standards: Dilute Stock to 0.1, 0.5, 1.0, and 2.5 mg/mL using Mobile Phase.

Method B: High-Sensitivity Protocol (HILIC-CAD)

Best for: Trace Impurity Analysis, Complex Matrices, Gradient Elution.[1] Basis: Modern HILIC separations utilizing Charged Aerosol Detection (CAD) for uniform response.[1]

Rationale

CAD offers near-universal detection with sensitivity 10-50x higher than RI.[1] Unlike RI, CAD is compatible with gradient elution, allowing for the separation of Panose from early-eluting monosaccharides and late-eluting polysaccharides in a single run.

Chromatographic Conditions[2][3][4][5][6][7]

| Parameter | Specification |

| Column | Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH) |

| Mobile Phase B | 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water |

| Flow Rate | 0.4 mL/min |

| Temperature | 60°C (High temp improves mass transfer and peak shape) |

| Detector | Charged Aerosol Detector (CAD) Evap Temp:[1] 35°C, Power Function: 1.0 |

| Gradient | Time (min) : %B 0.0: 90% 2.0: 90% 12.0: 60% 15.0: 60% 15.1: 90% 20.0: 90% |

Mechanism of Action (HILIC)

Figure 2: HILIC Partitioning Mechanism.[1] Panose partitions into the water-enriched layer on the Amide surface. Higher ACN (MP B) increases retention; increasing Water (MP A) elutes the sugar.[1]

Critical Optimization & Troubleshooting

The "Split Peak" Phenomenon (Anomerization)

Panose exists as

-

The Fix:

-

Heat: Increase column temperature to 50-60°C. This increases the rate of interconversion between anomers, merging them into a single sharp peak.

-

pH: The use of TEA (Method A) or Ammonium Hydroxide (Method B, pH 9) catalyzes mutarotation, preventing peak splitting.

-

Column "Death" (Schiff Base)[1][2]

-

Problem: Using a standard Propyl-amine (

) column causes the amine ligand to react with the reducing end of Panose, forming a Schiff base. This turns the column yellow and destroys retention. -

Solution: ALWAYS use Amide or Polymeric Amino columns (e.g., Shodex Asahipak NH2P-50).[1] These are resistant to this reaction.

Validation Parameters (Summary)

| Parameter | Acceptance Criteria (Method A/B) | Notes |

| Linearity ( | > 0.999 | CAD requires quadratic fit or log-log plot due to non-linear response. |

| Precision (RSD) | < 2.0% (n=6) | RI is very precise; CAD requires stable N2 gas flow.[1] |

| LOD | A: 10 µg/mL B: 0.1 µg/mL | CAD is significantly more sensitive. |

| Resolution ( | > 1.5 | Between Panose and Maltotriose. |

| Recovery | 95 - 105% | Spiked into placebo matrix. |

References

-

FDA Taiwan. (2023).[1] Method of Test for Isomaltooligosaccharides in Beverages. Food and Drug Administration, Ministry of Health and Welfare.

-

Waters Corporation. (2020).[1] HILIC Method Development for Sugars using BEH Amide Columns. Application Note. [1]

-

Thermo Fisher Scientific. (2017).[1] HPLC with Charged Aerosol Detection (CAD) as a quality control platform for analysis of carbohydrate polymers.

-

Hutchinson, J. P., et al. (2011). "The role of the mobile phase buffer in the separation of carbohydrates by hydrophilic interaction liquid chromatography." Journal of Chromatography A.

Sources

preparing D-Panose standard solutions for calibration curves

Application Note: D-Panose Quantification

Title: A Robust Protocol for the Preparation of this compound Standard Solutions and Generation of High-Fidelity Calibration Curves

Abstract

Accurate quantification of carbohydrates is fundamental in diverse fields, from quality control in food science to metabolic studies in drug development. This compound, a trisaccharide, serves as a critical analytical standard in these applications. The precision of any quantitative method hinges on the quality of the calibration curve, which is directly dependent on the accuracy of the standard solutions used for its construction. This application note provides a comprehensive, field-proven protocol for the preparation of this compound standard solutions and the subsequent generation of a validated calibration curve. We delve into the causality behind critical procedural steps, emphasizing techniques that ensure accuracy, reproducibility, and compliance with regulatory expectations for analytical method validation.

Introduction: The Imperative for Accuracy

This compound (C₁₈H₃₂O₁₆, M.W. 504.44 g/mol ) is a trisaccharide composed of two α-D-glucose units linked α(1→6) and α(1→4).[1] Its quantification is often performed using techniques like High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Pulsed Amperometric Detection (PAD).[2] The fundamental principle of quantitative analysis dictates that the instrumental response to an unknown sample is compared against the responses of a series of standards of known concentrations. This relationship is mathematically defined by a calibration curve.

An inaccurate standard or a poorly constructed curve will invariably lead to erroneous quantification of the analyte in unknown samples. Therefore, this guide is structured to build a self-validating workflow, where meticulous technique and an understanding of first principles mitigate potential sources of error from the outset.

Foundational Knowledge & Pre-Protocol Planning

Before entering the laboratory, a scientist must understand the physicochemical properties of the analyte and the principles of the techniques being employed. This forethought is the bedrock of a robust analytical method.

This compound Standard: Purity and Handling

The entire calibration is anchored to the purity of the analytical standard. It is imperative to use a well-characterized, high-purity this compound standard from a reputable supplier (e.g., an analytical standard grade).

-

Hygroscopy: Carbohydrates can be hygroscopic. Upon receipt, store the standard in a desiccator to prevent water absorption, which would artificially inflate the weighed mass and lead to lower-than-calculated concentrations.

-

Storage: For long-term stability, store the solid standard as recommended by the manufacturer, typically at controlled room temperature or refrigerated, protected from light and moisture.

The Critical Choice of Solvent

The ideal solvent must fully dissolve the analyte without causing degradation. For this compound and most carbohydrates, high-purity water is the solvent of choice.

-

Solvent Quality: Use ultrapure water (Type I, 18.2 MΩ·cm) or, at a minimum, HPLC-grade water. This prevents contamination from trace organics, ions, or particulates that could interfere with the analysis, especially when using sensitive detectors. Most carbohydrate separations can be performed effectively using deionized water as the mobile phase or diluent.[3]

Equipment: The Tools of Precision

The accuracy of your standard solutions is only as good as the equipment used to prepare them.

-

Analytical Balance: A four- or five-place analytical balance (reading to 0.1 mg or 0.01 mg) is mandatory. The balance must be calibrated regularly with certified weights and located on a stable, vibration-free surface away from drafts.[4][5]

-

Volumetric Glassware: Exclusively use Class A volumetric flasks and pipettes. The tighter manufacturing tolerances of Class A glassware are essential for the accuracy required in preparing stock and standard solutions.

Experimental Protocol: Stock Solution Preparation

The stock solution is the parent solution from which all other standards are derived. Any error in its preparation will propagate throughout the entire calibration curve.

Rationale for Weighing by Difference

Directly weighing a powder onto a weighing paper and then transferring it can lead to loss of material. "Weighing by difference" is a more accurate method that accounts for any material that may adhere to the original container.[6]

Step-by-Step Protocol for a 10 mg/mL this compound Stock Solution

-

Balance Preparation: Ensure the analytical balance is level and has been zeroed. Place a clean, dry weighing vessel (e.g., a small beaker or weighing boat) on the pan, close the draft shield doors, and tare the balance.[7]

-

Initial Weighing: Add approximately 250 mg of this compound analytical standard to the vessel. The exact mass is not critical, but it must be known precisely. Record the mass to the fullest resolution of the balance (e.g., 251.2 mg).

-

Transfer to Volumetric Flask: Carefully transfer the weighed this compound into a 25 mL Class A volumetric flask. Use a funnel to prevent loss of powder.

-

Re-weighing the Vessel: Place the original weighing vessel (with any residual powder) back onto the tared balance and record the mass. The difference between the initial and final mass is the exact amount of this compound transferred to the flask.

-

Dissolution: Add approximately 15-20 mL of ultrapure water to the volumetric flask. Gently swirl the flask to dissolve the solid completely. An ultrasonic bath can be used cautiously to aid dissolution, but avoid heating.

-

Dilution to Volume: Once the solid is fully dissolved and the solution has returned to ambient temperature, carefully add ultrapure water dropwise until the bottom of the meniscus is perfectly aligned with the calibration mark on the neck of the flask.

-

Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous. This is a frequently overlooked but critical step.

Calculation Example:

-

Mass of this compound transferred: 251.2 mg

-

Final Volume: 25.00 mL

-

Stock Concentration = 251.2 mg / 25.00 mL = 10.048 mg/mL

This calculated concentration, based on the actual mass weighed, is the true value for the stock solution and must be used in all subsequent dilution calculations.

Experimental Protocol: Preparing Working Standards via Serial Dilution

Serial dilution is a systematic, stepwise dilution of the stock solution to create a series of standards that span the desired concentration range.[8][9] This method is efficient and minimizes the pipetting errors that can occur when preparing each standard directly from the stock.[10]

Designing the Calibration Range

The concentration range should bracket the expected concentration of the unknown samples. A typical calibration curve consists of a blank (solvent only) and 5-8 non-zero concentration levels.

Step-by-Step Protocol for Serial Dilution

This protocol uses the C₁V₁ = C₂V₂ dilution equation, where C is concentration and V is volume.[11]

-

Labeling: Clearly label a series of Class A volumetric flasks for each standard (e.g., Std-1 to Std-5).

-

Preparation of Intermediate Standard (if necessary): For a wide calibration range, it is often more accurate to first create an intermediate stock. For example, pipette 1.00 mL of the 10.048 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark to create a 1.0048 mg/mL intermediate standard.

-

Generating Working Standards: Using the intermediate standard (1.0048 mg/mL), prepare the working standards as outlined in the table below. For each standard, pipette the specified "Volume of Source" into the corresponding volumetric flask and dilute to the final volume with ultrapure water.

-

Homogenization: As with the stock solution, cap and invert each flask 15-20 times to ensure thorough mixing.

Table 1: Example Preparation of this compound Calibration Standards from a 1.0048 mg/mL Intermediate Stock

| Standard ID | Source Solution | Volume of Source (mL) | Final Volume (mL) | Final Concentration (mg/mL) | Final Concentration (µg/mL) |

|---|---|---|---|---|---|

| Blank | Ultrapure Water | - | - | 0 | 0 |

| Std-1 | Intermediate Stock | 0.25 | 10.00 | 0.0251 | 25.1 |

| Std-2 | Intermediate Stock | 0.50 | 10.00 | 0.0502 | 50.2 |

| Std-3 | Intermediate Stock | 1.00 | 10.00 | 0.1005 | 100.5 |

| Std-4 | Intermediate Stock | 2.50 | 10.00 | 0.2512 | 251.2 |

| Std-5 | Intermediate Stock | 5.00 | 10.00 | 0.5024 | 502.4 |

Caption: Workflow for this compound stock and working standard preparation.

Generating and Validating the Calibration Curve

Once the standards are prepared, they are analyzed using the chosen instrumental method. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[12]

Data Acquisition and Plotting

-

Instrument Setup: Equilibrate the analytical instrument (e.g., HPLC system) as per the method parameters.

-

Analysis Sequence: Run the standards in order of increasing concentration, starting with the blank. It is good practice to re-run one or two standards at the end of the sequence to check for instrument drift.

-

Data Plotting: Plot the instrument response (e.g., peak area) on the y-axis against the known concentration of the standards on the x-axis.

Linearity Assessment and Acceptance Criteria

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[13] This is typically evaluated by performing a linear least squares regression on the data.

-

Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable that is predictable from the independent variable. For most pharmaceutical and regulated analyses, the acceptance criterion for R² is typically ≥ 0.995, with values ≥ 0.999 being highly desirable for HPLC applications.[14][15]

-

Y-Intercept: The y-intercept of the regression line should be close to zero. A large intercept may indicate the presence of a systematic error or interference.

-

Visual Inspection: Always visually inspect the calibration plot. The data points should be randomly scattered around the regression line. Any clear pattern (e.g., a curve or an 'S' shape) indicates non-linearity, even if the R² value is acceptable.

-

Residual Plot: A plot of the residuals (the difference between the observed and predicted response) versus concentration is a powerful tool for diagnosing non-linearity. The residuals should be randomly distributed around zero.

Table 2: Typical Acceptance Criteria for Calibration Curve Linearity (per ICH Guidelines)

| Parameter | Acceptance Criterion | Rationale |

|---|---|---|

| Coefficient of Determination (R²) | ≥ 0.995 (often ≥ 0.999 is targeted) | Ensures a strong correlation between concentration and response.[14] |

| Y-Intercept | Should not be significantly different from zero | A significant intercept may indicate bias or interference. |

| Residual Plot | Random distribution of points around the zero line | Confirms the appropriateness of the linear model. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[16] | Defines the working limits of the assay. |

Caption: Logical relationship for generating and validating a calibration curve.

Conclusion

The preparation of accurate this compound standard solutions is a foundational skill that directly impacts the quality and reliability of quantitative data. By combining high-purity reagents, calibrated Class A equipment, and meticulous laboratory technique—such as weighing by difference and proper homogenization—analysts can construct high-fidelity calibration curves. Adherence to the principles of analytical method validation, as outlined by regulatory bodies like the ICH, ensures that the resulting data is not only accurate but also defensible. This protocol provides the necessary framework to achieve that standard of excellence.

References

-

HPLC for Carbohydrate Analysis . (2016). ResearchGate. Retrieved February 5, 2026, from [Link]

-

How to prepare Orion calibration standards by serial dilution . (2016, February 22). Thermo Fisher Scientific Inc. via YouTube. Retrieved February 5, 2026, from [Link]

-

Analytical Balances and Proper Weighing Practices . (2026, January 8). Lab Manager. Retrieved February 5, 2026, from [Link]

-

Analysis of carbohydrates, alcohols, and organic acids . (2011, June 30). Agilent Technologies. Retrieved February 5, 2026, from [Link]

-

Standard Operating Procedure - Operation of Analytical Balances . (n.d.). Trent University. Retrieved February 5, 2026, from [Link]

-

Panose . (n.d.). PubChem, National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Q2(R2) Validation of Analytical Procedures . (2023, November). U.S. Food and Drug Administration (FDA). Retrieved February 5, 2026, from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005, November). U.S. Food and Drug Administration (FDA). Retrieved February 5, 2026, from [Link]

-

Serial Dilutions and Standard Curve . (2023, January 17). Biology LibreTexts. Retrieved February 5, 2026, from [Link]

-

Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach . (2020, August). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Proper Use of Balances . (2022, August 17). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

Preparation of Standard Solutions . (2010, September 27). Pharmaguideline. Retrieved February 5, 2026, from [Link]

-

How to do serial dilutions (including calculations) . (2023, February 16). INTEGRA Biosciences. Retrieved February 5, 2026, from [Link]

-

ICH Q2(R2) Guideline on validation of analytical procedures . (2023, December 14). European Medicines Agency (EMA). Retrieved February 5, 2026, from [Link]

-

Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples . (2017, September 12). LCGC International. Retrieved February 5, 2026, from [Link]

-

Standard Curve Linearity . (2009, March 17). Chromatography Forum. Retrieved February 5, 2026, from [Link]

-

How To Use Analytical Balances . (n.d.). Mettler Toledo. Retrieved February 5, 2026, from [Link]

-

Evaluation of linearity for calibration functions: A practical approach for chromatography techniques . (n.d.). Digital CSIC. Retrieved February 5, 2026, from [Link]

-

How to Use Analytical Balances | 3 Points to Follow . (n.d.). Mettler Toledo. Retrieved February 5, 2026, from [Link]

-

ICH Q2(R2) Guideline on validation of analytical procedures . (2023, December 14). European Medicines Agency. Retrieved February 5, 2026, from [Link]

-

Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples . (2017, September 12). LCGC. Retrieved February 5, 2026, from [Link]

-

ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . (2023, December 14). European Medicines Agency (EMA). Retrieved February 5, 2026, from [Link]

-

Standard Curve Linearity . (2009, March 17). Chromatography Forum. Retrieved February 5, 2026, from [Link]

-

Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach . (2020). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Q2(R2) Validation of Analytical Procedures . (2023). U.S. Food and Drug Administration. Retrieved February 5, 2026, from [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). U.S. Food and Drug Administration. Retrieved February 5, 2026, from [Link]

-

How to do serial dilutions (including calculations) . (2023). INTEGRA Biosciences. Retrieved February 5, 2026, from [Link]

-

How to prepare Orion calibration standards by serial dilution . (2016). Thermo Fisher Scientific. Retrieved February 5, 2026, from [Link]

-

Standard Curve Linearity . (2009). Chromatography Forum. Retrieved February 5, 2026, from [Link]

Sources

- 1. Panose | C18H32O16 | CID 94448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-パノース analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Analytical Balances and Proper Weighing Practices | Lab Manager [labmanager.com]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. ossila.com [ossila.com]

- 11. m.youtube.com [m.youtube.com]

- 12. fda.gov [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. Standard Curve Linearity - Chromatography Forum [chromforum.org]

- 16. fda.gov [fda.gov]

Troubleshooting & Optimization

Technical Support Center: D-Panose Stability & pH Optimization

The following technical guide is designed for researchers and drug development professionals requiring precise control over D-Panose stability. It synthesizes carbohydrate chemistry principles with practical troubleshooting protocols.

Executive Summary: The Stability Window

For this compound (

Deviating from this range activates two distinct degradation mechanisms:

-

Acidic Conditions (pH < 4.0): Proton-catalyzed hydrolysis of glycosidic bonds.[1] The

linkage is kinetically more vulnerable than the -

Alkaline Conditions (pH > 8.0): The "Peeling Reaction" (

-elimination) and Lobry de Bruyn-Alberda van Ekenstein (LBAE) isomerization, driven by the free reducing end of the trisaccharide.[1]

Module 1: Critical Stability Parameters (FAQ)

Q1: Why is pH 6.0 often cited as the target for this compound buffers?

Answer: pH 6.0 sits at the thermodynamic intersection of minimal acid hydrolysis and minimal alkaline degradation.

-

Mechanism: this compound contains a reducing end (hemiacetal).[1] At pH > 8, this hemiacetal ionizes (

), promoting ring-opening and subsequent enolization.[1] This leads to the "peeling reaction," where glucose units are sequentially stripped from the reducing end, forming isosaccharinic acids and causing solution yellowing (Maillard-like progression if amines are present, or caramelization). -

Contrast: At pH < 4, the glycosidic oxygen atoms become protonated, leading to unimolecular heterolysis (SN1-like mechanism).[1] This cleaves the trisaccharide into glucose and disaccharides (Maltose/Isomaltose).[1]

Q2: How does the specific structure of this compound affect its acid stability compared to Maltotriose?

Answer: this compound is structurally unique because it contains both

-

The 1

6 Advantage: The -

Implication: Under mild acidic stress (pH 3-4), you may observe a transient accumulation of Isomaltose and Glucose before the Isomaltose further degrades. In contrast, Maltotriose (all

) degrades more uniformly.[1]

Q3: What buffer systems are recommended for long-term storage?

Answer:

| Buffer System | pH Range | Suitability | Notes |

|---|---|---|---|

| Sodium Acetate | 4.0 – 5.6 | High | Excellent for preventing alkaline degradation; bacteriostatic properties at higher concentrations.[1] |

| Sodium Phosphate | 5.8 – 7.0 | Moderate | Good buffering capacity, but phosphate can catalyze degradation at high temperatures; susceptible to microbial growth.[1] |

| Citrate-Phosphate | 5.0 – 7.0 | High | Broad range; citrate acts as a chelator, suppressing metal-ion catalyzed oxidation.[1] |

| Tris-HCl | 7.0 – 8.0 | Low | Avoid if possible.[1] Primary amines can react with the reducing end of Panose (Schiff base formation/Maillard reaction).[1] |

Module 2: Troubleshooting Degradation

Scenario A: "I see new peaks appearing in my HPLC chromatogram."

Diagnosis: Hydrolysis or Isomerization.[1]

-

If peaks appear at lower Retention Times (RT) than Panose: Likely Hydrolysis .[1]

-

Check: Is pH < 4? Is the temperature > 40°C?

-

Products: Glucose (monomer), Maltose (disaccharide), Isomaltose (disaccharide).[1]

-

-

If peaks appear close to Panose or as "shoulders": Likely Isomerization (LBAE) .[1]

Scenario B: "The solution is turning yellow/brown."

Diagnosis: Alkaline Degradation or Maillard Reaction.[1]

-

Cause 1 (High pH): Even without proteins, reducing sugars undergo complex rearrangements (benzylic acid type) in alkali, producing chromophores (yellow/brown pigments).[1]

-

Cause 2 (Amine Contamination): If using Tris, Glycine, or ammonium buffers, the reducing aldehyde of Panose reacts with the amine nitrogen.

-

Corrective Action: Switch to a Citrate or Acetate buffer (pH 5-6) and ensure temperature is kept < 4°C for storage.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways that define the stability window.

Figure 1: Stability landscape of this compound showing divergent degradation mechanisms outside the neutral pH window.

Module 4: Analytical Validation Protocol

To validate the stability of your this compound formulation, utilize this self-validating HPLC workflow.

Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for oligosaccharides due to its high sensitivity for non-derivatized sugars.[1]

Protocol:

-

Column: Dionex CarboPac PA1 or PA200.[1]

-

Eluent A: 100 mM NaOH (Keeps sugars ionized for retention).

-

Eluent B: 100 mM NaOH + 500 mM Sodium Acetate (Pushes elution).

-

Gradient:

-

0-10 min: Isocratic 100 mM NaOH (Separates Glucose/Maltose).

-

10-25 min: Linear gradient to 50% B (Elutes Panose and Isomaltose).

-

-

Detection: PAD (Gold electrode).[1]

Validation Check:

-

Prepare a System Suitability Standard containing Glucose, Maltose, Isomaltose, and Panose.[1]

-

Pass Criteria: Resolution (

) > 1.5 between the Panose peak and the Isomaltose peak. If these merge, your gradient slope is too steep.[1]

References

-

BeMiller, J. N. (2019).[1] Carbohydrate Chemistry for Food Scientists. AACC International Press.[1] (Authoritative text on acid hydrolysis and alkaline peeling mechanisms).

-

Sigma-Aldrich. (n.d.).[1][4] this compound Analytical Standard Product Information. Retrieved from [1]

-

PubChem. (n.d.).[1] Panose Compound Summary. National Library of Medicine.[1][5] Retrieved from [1]

-

Senn, T., et al. (1985).[1] Kinetics of the hydrolysis of maltose and isomaltose. (Establishes the differential stability of 1,4 vs 1,6 linkages).

-

Whistler, R. L., & BeMiller, J. N. (1958).[1] Alkaline Degradation of Polysaccharides. Advances in Carbohydrate Chemistry. (Foundational review on the peeling reaction).

Sources

- 1. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | The Kinetics Studies on Hydrolysis of Hemicellulose [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 潘糖 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. Panose | C18H32O16 | CID 94448 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Removing Glucose Impurities from D-Panose Fractions

This technical guide is structured as a Tier 3 Support resource for researchers requiring high-purity D-Panose. It prioritizes mechanistic understanding and reproducible protocols over generic advice.

Executive Summary & Problem Definition

The Challenge: this compound (

Impact of Impurity:

-

Crystallization Inhibition: Glucose acts as a chaotropic agent, preventing this compound crystallization.

-

Bioassay Interference: Glucose often triggers false positives in metabolic assays or competes for transporter binding sites in cell-based studies.

Scope: This guide details three validated purification workflows:

-

Ligand-Exchange Chromatography (LEC): The gold standard for physical separation.

-

Selective Biological Depletion: High-yield removal using metabolic selectivity.

-

Adsorption Fractionation: A cost-effective method for polishing.

Method A: Ligand-Exchange Chromatography (LEC)

Best For: High-purity requirements (>98%), analytical scale, or continuous industrial processing (SMB).

The Mechanism

Unlike standard size exclusion, this method utilizes Strong Acid Cation (SAC) exchange resins in the Calcium (

-

Ligand Exchange: Glucose (monosaccharide) has accessible hydroxyl groups that form coordination complexes with

ions inside the resin bead. -

Size Exclusion: this compound (trisaccharide, MW ~504 Da) is sterically hindered from entering the tight gel network of the resin beads.

-

Result: this compound elutes at the void volume (

), while glucose is retained and elutes later.

Experimental Protocol

Materials:

-

Resin: Amberlite™ CR99 (Ca-form) or equivalent 4-8% cross-linked gel resin.

-

Column: Jacketed glass column (e.g., 2.5 cm ID x 100 cm L).

-

Mobile Phase: Degassed, deionized water (isocratic).

Step-by-Step Workflow:

-

Resin Preparation: Hydrate resin in deionized water at 60°C for 4 hours. Pack the column to ensure a uniform bed.

-

Thermal Equilibration: Circulate water through the column jacket to maintain 60°C . Note: Elevated temperature improves mass transfer and reduces viscosity, sharpening the peaks.

-

Loading: Inject sample (30-50% w/v dry solids) at 0.05 BV (Bed Volumes).

-

Elution: Flow rate 0.2 - 0.4 BV/hr.

-

Fraction Collection:

-

Fraction A (0.45 - 0.55 BV): High MW Oligosaccharides (if present).

-

Fraction B (0.55 - 0.65 BV): Purified this compound .

-

Fraction C (0.75 - 0.90 BV): Glucose/Fructose impurities.

-

Visualization: LEC Separation Logic

Figure 1: Mechanism of separation on Calcium-form cation exchange resins. Panose is excluded by size, while glucose is retained via coordination chemistry.

Method B: Selective Biological Depletion (Yeast Treatment)

Best For: Large batch volumes, removing trace glucose from high-value fractions.

The Mechanism

Saccharomyces cerevisiae (Baker's Yeast) possesses specific transporters (HXT family) for hexoses (glucose) but lacks the extracellular amylases or specific transporters required to internalize or hydrolyze isomalto-oligosaccharides like Panose (

Experimental Protocol

Materials:

-

Active Dry Yeast (S. cerevisiae).

-

Reactor with gentle agitation.

-

Centrifuge/Filtration unit (0.2

m).

Step-by-Step Workflow:

-

Preparation: Dissolve crude this compound fraction to 10-20% (w/v) in water. Adjust pH to 5.0 - 5.5.

-

Inoculation: Add rehydrated yeast (2% w/w of dry solids).

-

Fermentation: Incubate at 30°C with gentle stirring (50-100 rpm) for 12-24 hours. Note: Anaerobic conditions preferred to minimize biomass generation.

-

Monitoring: Track glucose depletion via TLC or HPLC.

-

Termination: Heat shock (80°C for 10 min) or immediate centrifugation to remove cells.

-

Polishing: Filter supernatant through activated carbon to remove yeast metabolites/odor.

Method C: Activated Carbon Fractionation

Best For: Polishing, desalting, and removing color alongside glucose.

The Mechanism

Activated carbon adsorbs carbohydrates based on molecular weight and hydrophobicity. Monosaccharides (Glucose) bind weakly and elute with water. Trisaccharides (Panose) bind more strongly and require organic modifiers (Ethanol) to desorb.

Experimental Protocol

-

Column Packing: Pack a column with granular activated carbon (washed with HCl and water).

-

Loading: Load crude sample (max 5% of carbon weight).

-

Gradient Elution:

-

Step 1 (100% Water): Elutes salts and Glucose .

-

Step 2 (5-10% Ethanol): Elutes Disaccharides (Maltose/Isomaltose).

-

Step 3 (15-20% Ethanol): Elutes This compound .

-

-

Concentration: Rotary evaporate the ethanol fraction.

Comparative Data Summary

| Feature | Ligand Exchange (Ca-Resin) | Biological Depletion (Yeast) | Activated Carbon |

| Glucose Removal | >99% | ~100% (Trace limits) | 90-95% |

| Panose Yield | 85-90% | >95% | 70-80% |

| Scalability | High (Linear) | High (Volumetric) | Medium |

| Cost | High (Resin/Equipment) | Low | Low |

| Primary Risk | Peak overlapping | Contamination/Metabolites | Irreversible adsorption |

Troubleshooting & FAQs

Q1: In Method A (Resin), my glucose and Panose peaks are overlapping. Why?

A: This is usually due to one of three factors:

-

Flow Rate too high: Reduce flow to <0.3 BV/hr to allow equilibrium.

-

Temperature too low: Ligand exchange kinetics are slow at room temperature. Ensure the column is at 60°C.

-

Ionic Contamination: If the sample contains salts (

,

Q2: In Method B (Yeast), I see a loss of Panose yield. Is the yeast eating it?

A: Standard S. cerevisiae cannot metabolize Panose. However:

-

Contamination: Wild yeast or bacterial contaminants might possess glucoamylase activity. Ensure sterile equipment.

-

Diauxic Shift: If fermentation proceeds too long after glucose exhaustion, stressed cells may release intracellular enzymes. Stop the reaction immediately upon glucose depletion.

Q3: How do I remove the "yeast smell" after fermentation?

A: The supernatant will contain ethanol and yeast metabolites. Pass the solution through a small Activated Carbon column or perform a vacuum evaporation step, which removes volatile organics.

Q4: Can I use Nanofiltration (NF) instead?

A: NF is difficult for this specific separation. The molecular weight difference between Glucose (180 Da) and Panose (504 Da) is within the "loose" range of many NF membranes, leading to either high Panose loss or poor Glucose transmission. Chromatography is superior for this specific MW window.

References

-

Samyang Trilite.Chromatography Ion Exchange Resin Mechanism. (Explains ligand exchange of glucose/fructose/oligosaccharides on Ca-form resins).

-

DuPont Water Solutions.AmberLite™ CR99 Chromatographic Separation Resins Technical Manual.

-

Panesar, P. S., et al. (2014). Production of high-purity isomalto-oligosaccharides syrup by the enzymatic conversion of transglucosidase and fermentation of yeast cells.[1][2] (Validates yeast selectivity for glucose removal).

-

Hernández, O., et al. (2009). Purification of fructooligosaccharides in an activated charcoal fixed bed column.

Sources

Technical Guide: Minimizing Byproduct Formation in D-Panose Synthesis

Executive Summary & Core Mechanism

D-Panose is a functional trisaccharide typically synthesized via enzymatic transglycosylation. The primary challenge in its production is the thermodynamic competition between transglycosylation (synthesis of the

To minimize byproducts (primarily D-glucose, isomaltose, and residual maltose), the reaction environment must be engineered to suppress water activity (

The Kinetic Partitioning Challenge

The enzyme (typically

-

Hydrolysis (Byproduct): Water attacks the complex

Glucose. -

Transglycosylation (Product): Maltose attacks the complex

this compound.

Strategic Directive: You must shift the partition coefficient (

Reaction Optimization: The "High-Gravity" Protocol

The most effective method to minimize hydrolysis byproducts is High-Gravity (High-Solids) Synthesis. This approach reduces water availability, forcing the enzyme to utilize carbohydrates as acceptors.

Experimental Protocol: High-Solids Transglycosylation

Objective: Maximize this compound yield while suppressing glucose formation.

Reagents:

-

Substrate: Maltose syrup (High purity, >95% maltose recommended to avoid isomeric byproducts).

-

Enzyme: Transglucosidase (e.g., from Aspergillus niger or Aspergillus neoniger).

-

Buffer: 50 mM Sodium Acetate, pH 5.0.

Step-by-Step Methodology:

-

Substrate Preparation (Critical):

-

Prepare a 60% (w/v) maltose solution.

-

Why: Substrate concentrations <40% exponentially increase hydrolytic activity. High viscosity is necessary to depress water activity (

).

-

-

Enzyme Dosing:

-

Add Transglucosidase at 1–5 Units per gram of maltose .

-

Note: Excess enzyme does not increase yield; it accelerates the approach to equilibrium, where secondary hydrolysis (degradation of Panose) becomes dominant.

-

-

Reaction Incubation:

-

Incubate at 60°C with gentle agitation (50 rpm).

-

Thermodynamic Control: Higher temperatures often favor transglycosylation over hydrolysis in retaining glycosidases due to higher activation energy for the transfer step.

-

-

Termination (The "Stopping Point"):

-

Monitor reaction via HPLC every 2 hours.

-

Stop reaction immediately when this compound yield plateaus (typically 24–30 hours). Continued incubation will degrade this compound into Isomaltose and Glucose.

-

Inactivate enzyme by heating to 95°C for 10 minutes.

-

Data Summary: Substrate Concentration vs. Byproduct Formation[1][2]

| Substrate Conc. (w/v) | Water Activity ( | Hydrolysis (Glucose %) | Transglycosylation (Panose %) | Byproduct Risk |

| 10% | 0.99 | High (>40%) | Low (<15%) | Critical (High Hydrolysis) |

| 30% | 0.96 | Moderate (25%) | Moderate (25%) | Moderate |

| 60% | 0.92 | Minimized (<10%) | Maximized (>40%) | Optimal |

Visualizing the Pathway

The following diagram illustrates the competitive pathways. To minimize byproducts, we must block the "Hydrolysis" path and the "Secondary Hydrolysis" path.

Caption: Kinetic competition between hydrolysis (red path) and transglycosylation (green path). High substrate concentration blocks the red path.

Purification & Downstream Processing

Even with optimized synthesis, the reaction mixture will contain ~40-50% Panose, residual Maltose, and Glucose.

Strategy: Selective Yeast Fermentation

To remove the specific byproducts (Glucose and Maltose) without expensive chromatography, use a biological filter.

-

Inoculation: Add Saccharomyces cerevisiae (Baker's yeast) to the reaction mixture.

-

Mechanism: Yeast selectively ferments Glucose and Maltose but cannot ferment this compound (due to the

-1,6 linkage). -

Result: Glucose/Maltose are converted to Ethanol/CO2.

-

Final Polish: Filter biomass, evaporate ethanol, and polish with activated carbon.

Technical Support & Troubleshooting (FAQ)

Q1: I am seeing high levels of Isomaltose instead of Panose. Why?

Diagnosis: This is likely due to Secondary Hydrolysis or Thermodynamic Equilibration .

Root Cause: If the reaction runs too long, the enzyme will hydrolyze the thermodynamically unstable Panose and recombine the glucose units into Isomaltose, which is often the thermodynamic sink (most stable product) for certain

-

Reduce reaction time. Perform a time-course study and stop exactly at peak Panose concentration.

-

Switch enzymes. Aspergillus transglucosidase has higher specificity for the 1,6-linkage on maltose (Panose) compared to generic

-glucosidases.

Q2: My yield is low (<20%), and glucose is the dominant product.

Diagnosis: Water activity is too high. Root Cause: You are likely running the reaction at standard buffer concentrations (e.g., 10-20% substrate). Solution: Increase substrate concentration to the saturation point (60-70% w/v). If viscosity is too high to stir, increase temperature to 65°C (verify enzyme stability first).

Q3: Can I use Dextransucrase instead of Alpha-Glucosidase?

Answer: Yes, and it often yields higher purity.

Mechanism: Dextransucrase uses Sucrose as the donor and Maltose as the acceptor.[1]

Reaction: Sucrose + Maltose

Q4: How do I separate Panose from Maltotriose?

Diagnosis: These are both trisaccharides with similar molecular weights (MW 504.44), making Size Exclusion Chromatography (SEC) ineffective. Solution: Use Ligand-Exchange Chromatography .

-

Resin: Strong Acid Cation (SAC) resin in Ag+ or Ca2+ form.

-

Mechanism: The separation is based on the spatial orientation of hydroxyl groups complexing with the metal ion. The

-1,6 linkage in Panose creates a different complexation constant than the

References

-

Transglycosylation Kinetics & Optimization

-

Study on High-Substrate Concentration: "Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration." MDPI.

-

-

Enzyme Specificity & Byproducts

-

Aspergillus niger Transglucosidase: "Enzymatic preparation of oligosaccharides by transglycosylation: A comparative study of glucosidases." ResearchGate.[2]

-

-

Dextransucrase Pathway

-

Mathematical Modeling of Panose Production: "Evaluation of Enzymatic Reactors for Large-Scale Panose Production." ResearchGate.[2]

-

-

Purification Techniques

-

Chromatographic Separation: "Chromatographic Separation of Fructose and Glucose with AmberLite™ CR99 Ion Exchange Resins." DuPont.

-

Sources

Validation & Comparative

Comparative Prebiotic Index Guide: D-Panose vs. Inulin

Executive Summary

This technical guide provides a comparative analysis of D-Panose (an isomalto-oligosaccharide component) and Inulin (a fructan) for researchers in gut microbiome modulation and drug development. While Inulin serves as the industry-standard reference for prebiotic activity (Prebiotic Index ~0.38–1.03), this compound exhibits a distinct, highly selective fermentation profile.

Key Differentiator: Inulin is a "non-digestible"

Structural & Mechanistic Foundation